Product packaging for 4-Aminobutylalanine(Cat. No.:CAS No. 113694-76-1)

4-Aminobutylalanine

Cat. No.: B053837
CAS No.: 113694-76-1
M. Wt: 255.11 g/mol
InChI Key: SIZUITTXQRAABF-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminobutylalanine is a non-proteinogenic, linear amino acid analog featuring a four-carbon spacer between its amino and carboxyl functional groups. This unique structure, which incorporates an additional aminobutyl side chain, makes it a valuable building block in chemical biology and peptide engineering. Researchers utilize this compound as a versatile molecular scaffold for the synthesis of novel peptides and peptide mimetics, where it can introduce flexible linkers, modify conformational properties, or serve as a handle for further bioconjugation via its side-chain amine. Its primary research value lies in its application as a precursor for the biosynthesis of specialized amino acids and natural products, particularly in studies investigating the enzymology of biosynthetic pathways in bacteria and plants. Furthermore, its structural similarity to polyamine precursors positions it as a compound of interest in metabolic labeling studies and for probing cellular uptake mechanisms. By incorporating this compound into experimental systems, scientists can gain deeper insights into enzyme specificity, pathway engineering, and the development of novel bioorthogonal tools, making it an essential reagent for advancing research in chemical biology, medicinal chemistry, and synthetic biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15BrN2O3 B053837 4-Aminobutylalanine CAS No. 113694-76-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

113694-76-1

Molecular Formula

C7H15BrN2O3

Molecular Weight

255.11 g/mol

IUPAC Name

(2S)-2-(4-aminobutanoylamino)propanoic acid;hydrobromide

InChI

InChI=1S/C7H14N2O3.BrH/c1-5(7(11)12)9-6(10)3-2-4-8;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1

InChI Key

SIZUITTXQRAABF-JEDNCBNOSA-N

SMILES

CC(C(=O)O)NC(=O)CCCN.Br

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCCN.Br

Canonical SMILES

CC(C(=O)O)NC(=O)CCCN.Br

Synonyms

4-aminobutylalanine
4-aminobutyryl-DL-alanine hydrobromide
ABAHB

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 4 Aminobutylalanine

Elucidation of Putative Biosynthetic Routes for 4-Aminobutylalanine

Currently, there are no elucidated or even putative biosynthetic routes for this compound documented in scientific literature. While the biosynthesis of structurally related compounds such as γ-aminobutyric acid (GABA) and alanine (B10760859) are well-understood, a direct pathway to this compound has not been identified.

Enzymatic Mechanisms Governing this compound Formation

There is no information available on the specific enzymes that would catalyze the formation of this compound. Hypothetically, its synthesis could involve enzymes such as transaminases or synthetases, but no such enzyme with specificity for the substrates required to form this compound has been characterized.

Identification of Precursor Molecules and Intermediates in this compound Synthesis

The precursor molecules and any potential intermediates in the synthesis of this compound are unknown. Based on its chemical structure, one could speculate on potential precursors like 4-aminobutanal (B194337) and an alanine donor, or a derivative of lysine. However, no experimental evidence supports these hypotheses. For instance, while a reaction involving putrescine and pyruvate (B1213749) to form 4-aminobutanal and L-alanine is known, this does not result in the formation of this compound. u-tokyo.ac.jp

Regulation of Biosynthetic Enzymes and Pathway Fluxes

As the biosynthetic enzymes and the pathway itself are unidentified, there is no information regarding the regulation of these enzymes or the control of metabolic flux towards the synthesis of this compound.

Genetic and Genomic Underpinnings of this compound Biosynthesis

The genetic basis for the production of this compound is currently uncharacterized.

Identification and Characterization of Biosynthetic Gene Clusters for this compound

No biosynthetic gene clusters (BGCs) responsible for the production of this compound have been identified or annotated in any genomic databases. The tools and methodologies used for the discovery of BGCs for other natural products have not revealed a pathway for this compound.

Transcriptional and Post-Transcriptional Regulation of this compound Genes

In the absence of identified genes, there is no knowledge of the transcriptional or post-transcriptional regulatory mechanisms that would govern the expression of genes involved in this compound biosynthesis.

Comparative Genomics of this compound Pathways across Organisms

Comparative genomics is a powerful tool used to identify unique genes and biosynthetic pathways by comparing the genomes of producing organisms with those of non-producers. nih.govnih.gov This approach has been successfully applied to understand the genetic basis for the production of various metabolites and the thermostability of enzymes in different microorganisms. nih.govnih.gov However, no studies were found that apply comparative genomics to elucidate the biosynthetic pathway of this compound. The identification of orthologous genes or unique gene clusters responsible for its synthesis across different organisms has not been reported.

Microbial Production and Metabolic Engineering of this compound

Metabolic engineering is frequently used to develop microbial strains for the enhanced production of valuable chemicals, including non-protein amino acids. nih.govuga.edu This involves the rational modification of metabolic, regulatory, and signaling networks within a cell. nptel.ac.inuga.edu Despite the extensive application of these strategies for compounds like γ-aminobutyric acid (GABA) and other amino acids, research detailing the microbial production or metabolic engineering of this compound is not available. nih.govnih.gov

Heterologous Expression Systems for this compound Production

Heterologous expression, the expression of a gene in a host organism that does not naturally possess it, is a cornerstone of modern biotechnology for producing novel compounds. wikipedia.orgactinobase.org This technique allows for the reconstruction of biosynthetic pathways in well-characterized host organisms like Escherichia coli or Corynebacterium glutamicum. sciepublish.comactinobase.org While this method has been used to produce a wide array of chemicals, from pigments to amino acid precursors, there are no published accounts of its use to establish a this compound production pathway in a heterologous host. nih.govnih.gov

Strategies for Pathway Optimization and Yield Enhancement

Optimizing a biosynthetic pathway to enhance product yield is a critical aspect of metabolic engineering. nih.gov Key strategies include:

Enriching Precursors: Increasing the availability of the initial building blocks for the target molecule. nih.gov

Eliminating Byproducts: Deleting genes for competing pathways to direct metabolic flux towards the desired product. nih.gov

Cofactor Engineering: Balancing the supply of essential cofactors like NADH and NADPH required for enzymatic reactions. nih.gov

Transport Engineering: Optimizing the export of the final product out of the cell to prevent feedback inhibition and toxicity. nih.gov

Without an identified biosynthetic pathway for this compound, the application of these optimization strategies remains hypothetical.

Design of Synthetic Operons and Regulatory Elements for this compound Biosynthesis

Synthetic operons are engineered genetic constructs where multiple genes in a pathway are placed under the control of a single promoter, allowing for coordinated expression. biorxiv.orgnih.gov The design of these operons can be fine-tuned using different regulatory elements to control the expression level of each gene, which is crucial for balancing pathway intermediates and maximizing product formation. biorxiv.orgnih.gov The development of synthetic operons is a sophisticated strategy in synthetic biology, but its application is contingent on knowing the specific genes involved in the target biosynthetic pathway. nih.govbiorxiv.org As the genes for this compound biosynthesis are unknown, no such synthetic operons have been designed or constructed.

Compound Information Table

As no specific biosynthetic pathway or related metabolic engineering efforts for this compound were identified, a table of related compounds cannot be generated.

Biological Roles and Interactions of 4 Aminobutylalanine

Biological Significance of 4-Aminobutylalanine in Prokaryotic Systems

In the prokaryotic domain, NPAAs are crucial for survival and adaptation. While direct research on this compound is limited, its potential contributions to microbial life can be inferred from the activities of structurally similar compounds and the general functions of NPAAs in bacteria.

Role in Microbial Communication and Quorum Sensing (Hypothetical)

Quorum sensing (QS) is a system of stimulus and response correlated to population density, which bacteria use to coordinate group behaviors. This communication is mediated by signaling molecules known as autoinducers. While common autoinducers include acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs), the diversity of signaling molecules is vast and includes various amino acid derivatives.

It is hypothesized that this compound could function as a signaling molecule in certain bacterial species. NPAAs can be utilized by bacteria as precursors for the synthesis of QS molecules or may act as signals themselves. This hypothetical role is based on the precedent of other amino acids and their derivatives participating in microbial communication. The structural characteristics of this compound, featuring both amino and carboxyl groups, could allow it to interact with specific bacterial receptors, thereby influencing gene expression and coordinating collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.

FeatureDescription
Signaling Molecule Type Hypothetically, a small diffusible signaling molecule.
Potential Target Processes Biofilm formation, virulence, antibiotic resistance.
Mechanism of Action Interaction with specific bacterial receptors to modulate gene expression.

Contribution to Stress Responses and Environmental Adaptations

Prokaryotes are exposed to a wide range of environmental stressors, including nutrient limitation, temperature fluctuations, osmotic stress, and the presence of toxic compounds. NPAAs are known to play a significant role in bacterial stress responses. They can act as osmolytes, helping to maintain cellular turgor in high-salt environments, or serve as nitrogen and carbon reserves during periods of nutrient deprivation.

This compound, with its nitrogen-rich structure, could potentially be accumulated by bacterial cells under nitrogen-limiting conditions to serve as a storage compound. Upon the availability of more suitable nitrogen sources, it could be catabolized to release nitrogen for the synthesis of essential biomolecules. Furthermore, some NPAAs are known to be incorporated into secondary metabolites with protective functions, such as antibiotics or siderophores. It is conceivable that this compound could be a building block for such compounds, thereby contributing to the organism's ability to compete with other microbes or to acquire essential nutrients like iron.

StressorPotential Role of this compound
Nutrient Limitation Carbon and/or nitrogen storage.
Osmotic Stress Potential osmoprotectant.
Competition Precursor to antimicrobial compounds.

Functions of this compound in Eukaryotic Organisms (Conceptual, based on NPAA roles)

In eukaryotes, NPAAs are involved in a diverse array of metabolic and developmental processes. The potential functions of this compound in plants and fungi are conceptualized based on the well-documented roles of other NPAAs in these kingdoms.

Potential Roles in Plant Metabolism and Development (Based on NPAA precedents)

Plants synthesize a vast number of NPAAs that serve various functions, including defense against herbivores, signaling, and nitrogen storage. nih.gov NPAAs can act as signaling molecules that regulate plant growth and development by integrating the metabolic status of the plant with environmental cues. nih.gov They can also be precursors for a wide range of primary and secondary metabolites essential for growth and defense. nih.gov

Based on these precedents, this compound could potentially have several roles in plant physiology:

Defense: NPAAs are often toxic to herbivores or act as feeding deterrents. This compound could be part of a plant's chemical defense arsenal.

Signaling: NPAAs like gamma-aminobutyric acid (GABA) are important signaling molecules in plants, involved in processes from pollen tube guidance to stress responses. researchgate.net this compound might act as a signaling molecule in specific developmental or physiological contexts.

Nitrogen Storage and Transport: The storage and transport of nitrogen is critical for plant growth. This compound could serve as a soluble, transportable form of nitrogen that can be mobilized to growing tissues as needed.

Potential FunctionBasis on NPAA Precedents
Herbivore Defense Many NPAAs are known to be toxic or deterrent to insects and other herbivores. nih.gov
Intra-plant Signaling NPAAs such as GABA and pipecolic acid are involved in plant signaling pathways. researchgate.net
Nitrogen Metabolism NPAAs often serve as nitrogen storage and transport compounds. nih.gov

Involvement in Fungal Secondary Metabolism and Interactions (Based on NPAA precedents)

Fungi are prolific producers of a diverse array of secondary metabolites, many of which are synthesized from NPAAs. These compounds play crucial roles in fungal ecology, including mediating interactions with other organisms and responding to environmental stimuli. Fungal secondary metabolites with NPAA components include antibiotics, mycotoxins, and pigments.

The incorporation of NPAAs into these molecules is often carried out by large, modular enzymes called nonribosomal peptide synthetases (NRPSs). nih.gov It is plausible that this compound could be a substrate for NRPSs in certain fungal species, leading to the production of bioactive peptides. These peptides could have a variety of functions, such as:

Antimicrobial Activity: Competing with other microorganisms for resources.

Pathogenicity: Acting as virulence factors in pathogenic fungi.

Symbiotic Interactions: Mediating communication and nutrient exchange with host organisms.

Enzymatic Transformations and Catabolism of this compound

While the specific enzymatic pathways for the biosynthesis and degradation of this compound are not well-documented, plausible routes can be proposed based on known metabolic reactions involving similar compounds, such as the polyamine putrescine.

The catabolism of this compound likely begins with the removal of one of its amino groups. This could be achieved through the action of a transaminase, which would transfer the amino group to an α-keto acid, or an oxidase, which would involve an oxidative deamination.

A potential catabolic pathway could mirror the degradation of putrescine, which can be converted to γ-aminobutyraldehyde and subsequently to GABA. researchgate.net In this hypothetical pathway for this compound:

An aminotransferase or oxidase could convert this compound to an aldehyde intermediate.

An aldehyde dehydrogenase could then oxidize this intermediate to a dicarboxylic amino acid.

Subsequent reactions could then funnel the carbon skeleton into central metabolic pathways, such as the citric acid cycle.

The enzymes involved would likely belong to broad-specificity families capable of acting on a range of amino compounds. The regulation of such a pathway would likely be linked to the cell's nitrogen and carbon status.

Proposed Enzymatic StepEnzyme ClassPotential Product
Deamination Aminotransferase or Amine OxidaseAldehyde intermediate
Oxidation Aldehyde DehydrogenaseDicarboxylic amino acid
Further Metabolism VariousIntermediates of central metabolism

Identification of Enzymes Catalyzing this compound Degradation

The precise enzymatic pathway for the degradation of this compound has not been extensively characterized in the scientific literature. However, based on the catabolism of structurally similar β-amino acids and other amino compounds, a plausible degradation pathway can be proposed. A key enzyme likely involved in the initial step of this compound catabolism is a transaminase.

One such enzyme, 4-aminobutyrate aminotransferase (GABA-T) , is a well-characterized pyridoxal (B1214274) 5'-phosphate-dependent enzyme responsible for the degradation of the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.orgwikipedia.org While its primary substrate is GABA, studies have shown that GABA-T exhibits a degree of substrate promiscuity, catalyzing the transamination of other amino acids, including β-alanine and L-β-aminoisobutyrate. uniprot.org Given that this compound is a β-amino acid, it is conceivable that GABA-T or a related aminotransferase could catalyze the transfer of its amino group to an α-keto acid, such as α-ketoglutarate. This reaction would yield a semialdehyde intermediate and L-glutamate.

Another class of enzymes that could potentially be involved in the degradation of this compound are β-aminopeptidases . These enzymes are known to hydrolyze N-terminal β-amino acids from peptides and have been identified in a variety of microorganisms. nih.gov While their primary role is in peptide metabolism, their specificity for β-amino acids suggests a potential, though less direct, role in the catabolism of free this compound.

The proposed initial step in this compound degradation is the transamination reaction, as depicted in the table below.

Table 1: Proposed Initial Enzymatic Reaction in this compound Degradation
EnzymeSubstratesProductsCofactor
4-Aminobutyrate Aminotransferase (or a similar aminotransferase)This compound, α-KetoglutarateCorresponding Semialdehyde, L-GlutamatePyridoxal 5'-phosphate

Further research is necessary to definitively identify and characterize the specific enzymes responsible for the degradation of this compound in various organisms.

Integration of this compound Catabolism into Central Metabolic Pathways

Following the initial transamination, the resulting semialdehyde from this compound degradation would likely be oxidized to a dicarboxylic acid. This subsequent product can then be integrated into central metabolic pathways, such as the citric acid cycle (Krebs cycle), for energy production or biosynthetic purposes.

Drawing a parallel with GABA catabolism, the product of GABA transamination, succinate (B1194679) semialdehyde, is oxidized by succinate-semialdehyde dehydrogenase to succinate. wikipedia.org Succinate is a key intermediate of the citric acid cycle. Similarly, the degradation of other amino acids often funnels into the citric acid cycle.

The catabolism of this compound would likely follow a similar route. The oxidation of the semialdehyde intermediate would generate a dicarboxylic acid that can be converted into an intermediate of the citric acid cycle. This integration allows the carbon skeleton of this compound to be utilized for the generation of ATP, GTP, and reducing equivalents (NADH and FADH₂).

The table below outlines the plausible steps for the integration of this compound catabolism into the central metabolic pathways, based on analogous pathways.

Table 2: Proposed Integration of this compound Catabolism into Central Metabolism
Metabolite from this compound DegradationEnzymatic ConversionCentral Metabolic Pathway IntermediateMetabolic Fate
Corresponding Dicarboxylic AcidOxidation and potentially other reactionsSuccinyl-CoA or other Krebs Cycle IntermediatesEnergy production (ATP, GTP), Biosynthesis of other molecules

Advanced Methodologies for Research on 4 Aminobutylalanine

Analytical Techniques for Quantification and Structural Elucidation in Biological Samples

The accurate detection and characterization of 4-aminobutylalanine in biological samples rely on a suite of powerful analytical technologies. These methods offer the sensitivity, selectivity, and structural detail required to understand the compound's role in biological processes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of amino acids and other small molecules in complex matrices. wikipedia.org Its high sensitivity and selectivity make it exceptionally well-suited for the precise detection and quantification of this compound in biological samples. nih.govfishersci.ca The methodology involves two key stages: separation by liquid chromatography and detection by tandem mass spectrometry.

Initially, the sample extract is introduced into a liquid chromatograph. For polar compounds like amino acids, hydrophilic interaction chromatography (HILIC) is often employed, as it provides superior retention and peak shape. fishersci.co.uknih.gov The mobile phase, typically a mixture of a polar organic solvent like acetonitrile (B52724) and an aqueous solution (e.g., water with formic acid or ammonium (B1175870) formate), carries the sample through a column packed with a stationary phase. fishersci.co.uknih.gov The differential interaction of this compound with these two phases results in its separation from other sample components.

Following chromatographic separation, the analyte enters the mass spectrometer. Here, it is ionized, commonly using electrospray ionization (ESI), and the resulting ions are separated in the first mass analyzer based on their mass-to-charge (m/z) ratio. These parent ions are then fragmented, and the resulting product ions are detected in a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity, allowing for accurate quantification even at trace levels and minimizing interference from the complex biological matrix. wikipedia.orgfishersci.ca To ensure accuracy, stable isotope-labeled internal standards are often added to the sample, which helps to correct for matrix effects and variations during sample processing and analysis. fishersci.co.uk

ParameterDescriptionTypical Reagents/Components
Chromatography ModeHydrophilic Interaction Chromatography (HILIC) is effective for polar analytes like amino acids. fishersci.co.uknih.govHILIC column
Mobile PhaseA gradient mixture of aqueous and organic solvents used to elute compounds. fishersci.co.ukAcetonitrile, Water, Formic Acid, Ammonium Formate fishersci.co.uknih.gov
IonizationElectrospray Ionization (ESI) is commonly used to generate ions from the analyte.-
Detection ModeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. wikipedia.orgfishersci.beTriple quadrupole mass spectrometer
QuantificationBased on the peak area ratio of the analyte to a stable isotope-labeled internal standard. fishersci.co.ukIsotope-labeled this compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the comprehensive analysis of metabolites in biological samples, a field known as metabolomics. fishersci.caciteab.com It is particularly effective for identifying and quantifying small, volatile, and semi-volatile molecules. citeab.comwikipedia.org For non-volatile compounds like this compound, a chemical derivatization step is required to increase their volatility, making them amenable to GC analysis. guidetopharmacology.org This typically involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts polar functional groups into more volatile silyl (B83357) derivatives. guidetopharmacology.org

In a typical GC-MS analysis, the derivatized sample is vaporized and introduced into the gas chromatograph. citeab.com An inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through a long, thin capillary column. citeab.comregulations.gov The separation is based on the compounds' different boiling points and affinities for the column's stationary phase. citeab.com As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). ereztech.com The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that can be compared against spectral libraries for compound identification. guidetopharmacology.orgereztech.com This makes GC-MS an excellent tool for untargeted metabolite profiling to discover novel compounds or for targeted analysis to quantify specific metabolites like derivatized this compound. fishersci.beguidetopharmacology.org

ParameterDescriptionTypical Reagents/Components
DerivatizationA chemical reaction to increase the volatility of non-volatile analytes like amino acids. guidetopharmacology.orgN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Pyridine guidetopharmacology.org
Carrier GasAn inert gas that moves the analytes through the chromatography column. citeab.comHelium, Nitrogen, Hydrogen citeab.comregulations.gov
Separation ColumnA capillary column with a specific stationary phase to separate compounds based on volatility and polarity. citeab.comFused silica (B1680970) capillary column
IonizationElectron Ionization (EI) is a common, high-energy method that produces reproducible fragmentation patterns. ereztech.com-
Compound IdentificationBased on matching the analyte's retention time and mass spectrum with that of a known standard or a spectral library. ereztech.comNIST Mass Spectral Library ereztech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules. wikipedia.orgfishersci.pt It provides atomic-level information on the structure and conformation of a compound, which is essential for unequivocally confirming the identity of this compound, especially when discovered as a novel metabolite. wikipedia.org Unlike mass spectrometry techniques, NMR can distinguish between isomers and provide detailed insight into the connectivity and three-dimensional arrangement of atoms within a molecule. wikipedia.org

The method is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, specific nuclei absorb and re-emit electromagnetic radiation at characteristic frequencies. The resulting NMR spectrum contains a wealth of information. For instance, 1D NMR (e.g., ¹H and ¹³C NMR) provides data on the chemical environment of each hydrogen and carbon atom, respectively. nih.gov More advanced 2D NMR techniques, such as COSY and HSQC, reveal correlations between adjacent atoms, allowing for the complete assembly of the molecular structure. fishersci.fi NOESY experiments can even provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry. wikipedia.org A key advantage of NMR is its ability to analyze samples in complex matrices with minimal preparation, making it highly valuable for studying metabolites directly in biological fluids or extracts. fishersci.pt

Isotopic Tracer Studies and Fluxomics for Metabolic Pathway Delineation

To understand the functional role of this compound in a biological system, it is crucial to delineate the metabolic pathways in which it participates. Isotopic tracer studies coupled with metabolic flux analysis (fluxomics) provide a dynamic view of cellular metabolism. fishersci.iefishersci.ca These methods allow researchers to track the flow of atoms through a metabolic network, thereby quantifying the rates (fluxes) of biochemical reactions. americanelements.comfishersci.se

In this approach, a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, is introduced into the biological system (e.g., cell culture). wikipedia.orgatamankimya.com As the cells metabolize this labeled precursor, the isotope is incorporated into various downstream metabolites, including potentially this compound and its related compounds. By analyzing the mass distribution of these metabolites over time using mass spectrometry or NMR, researchers can trace the metabolic fate of the labeled atoms. americanelements.com

Metabolic Flux Analysis (MFA) then uses this isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the intracellular reaction rates. fishersci.iefishersci.ca This powerful systems biology approach can reveal how this compound is synthesized and consumed, identify precursor-product relationships, and quantify the activity of entire metabolic pathways under different physiological conditions. fishersci.sewikipedia.org

Sophisticated Sample Preparation Strategies for this compound Analysis

The accuracy and reliability of any analytical measurement heavily depend on the quality of the sample preparation. fishersci.nlamericanelements.com For the analysis of this compound in complex biological matrices such as blood, plasma, or tissue, it is imperative to employ sophisticated extraction and cleanup procedures to remove interfering substances like proteins, lipids, and salts. nih.govfishersci.at

Advanced Extraction and Cleanup Procedures from Diverse Biological Matrices

The choice of extraction and cleanup method depends on the nature of the biological matrix and the analytical technique to be used. A common first step for plasma or serum samples is protein precipitation, often achieved by adding a cold organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov This denatures and precipitates the bulk of proteins, which can then be removed by centrifugation. nih.gov

For more rigorous cleanup, solid-phase extraction (SPE) is frequently employed. fishersci.nlnih.gov In SPE, the sample extract is passed through a cartridge containing a solid sorbent that selectively retains either the analyte of interest or the interfering components. For a polar compound like this compound, a C18 sorbent (a type of reversed-phase material) can be used to retain nonpolar interferences like lipids, allowing the analyte to pass through. regulations.gov

A more recent and efficient technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. regulations.gov Originally developed for pesticide analysis, its principles are applicable to a wide range of analytes. The process typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. sigmaaldrich.com A subsequent cleanup step, known as dispersive SPE (d-SPE), involves adding a small amount of sorbent material, such as primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black to remove pigments, directly to the extract. regulations.gov These advanced preparation strategies are crucial for obtaining a clean sample extract, which minimizes matrix effects and ensures high-quality data in the subsequent analysis of this compound. americanelements.com

Microextraction Techniques for High-Throughput Analysis

The demand for rapid and efficient analysis of biological compounds like this compound has led to the development of high-throughput microextraction techniques. These methods offer significant advantages over traditional sample preparation, including reduced solvent and sample consumption, lower costs, and the potential for automation. nih.govfrontiersin.org Automated platforms, in particular, enhance precision and accuracy while minimizing analyst intervention. nih.gov

Several microextraction techniques are suitable for the high-throughput analysis of amino acids from complex biological matrices. These formats can be broadly categorized based on the nature of the extraction phase.

Liquid-Phase Microextraction (LPME) In LPME, target analytes are transferred from an aqueous sample to a small volume of an extraction solvent. scispace.com Key variations of this technique include:

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area, facilitating fast analyte transfer. scispace.com

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This technique utilizes a porous hollow fiber to contain the extraction solvent, which is then immersed in the sample solution. It provides a clean extract by protecting the solvent from the sample matrix. scispace.com

Solid-Phase Microextraction (SPME) SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. scispace.com Analytes partition onto the fiber and are subsequently desorbed for analysis. scispace.com Innovations in SPME aim to reduce extraction times and improve the recovery of less volatile compounds. chromatographyonline.com

Sorbent-Based Microextraction

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction where the sorbent is packed into a syringe. This format allows for the easy handling of small sample volumes and can be fully automated for high-throughput applications. nih.gov

Dispersive Solid-Phase Extraction (dSPE): In dSPE, the sorbent is dispersed directly into the sample solution. After a period of agitation, the sorbent with the adsorbed analytes is separated by centrifugation. frontiersin.org

The selection of a specific microextraction technique for this compound analysis depends on the sample matrix, the required sensitivity, and the available analytical instrumentation. The table below summarizes the key features of these high-throughput methods.

Technique Principle Key Advantages Considerations for this compound
DLLME Analyte partitioning between the sample and a dispersed micro-volume of extraction solvent. scispace.comFast extraction times, high enrichment factors. scispace.comRequires optimization of solvent systems for a polar compound.
HF-LPME Analyte diffusion through a porous membrane into an acceptor phase within the fiber. scispace.comExcellent sample clean-up, protection of the extraction phase. scispace.comPotential for longer extraction times compared to DLLME.
SPME Analyte adsorption/absorption onto a coated fiber. scispace.comSolvent-free, simple, and easily automated. scispace.comFiber coating must be carefully selected for optimal recovery.
MEPS Analyte retention on a packed sorbent bed within a syringe. nih.govLow sample and solvent volumes, high-throughput capabilities via robotic platforms. nih.govSorbent selection is critical for efficient extraction.
dSPE Analyte adsorption onto a sorbent dispersed in the sample. frontiersin.orgSimple procedure, increased contact between sorbent and sample. frontiersin.orgRequires effective separation of the sorbent after extraction.

Computational and Systems Biology Approaches for this compound Metabolism

Computational and systems biology provide powerful frameworks for dissecting the metabolic pathways involving this compound. These approaches integrate diverse datasets to create predictive models of cellular behavior.

Genome-Scale Metabolic Network Reconstruction Incorporating this compound

Genome-scale metabolic networks (GEMs) are comprehensive in silico representations of an organism's entire set of metabolic reactions. nih.govresearchgate.net The reconstruction process begins with the annotation of an organism's genome to identify all genes encoding metabolic enzymes. ebi.ac.uk This information is then used to assemble a draft network, which is manually curated to ensure accuracy and completeness. researchgate.netebi.ac.uk

Incorporating a non-proteinogenic amino acid like this compound into a GEM involves several key steps:

Identifying Biosynthetic Genes: The genes responsible for the synthesis of this compound must be identified, often through homology to known enzyme-encoding genes or through the analysis of biosynthetic gene clusters.

Defining Reactions and Stoichiometry: The biochemical reactions involved in the production and degradation of this compound are added to the model, with precise stoichiometry for all reactants and products.

Compartmentalization: The subcellular location of each reaction is defined (e.g., cytoplasm, mitochondria) to ensure the model reflects cellular organization.

Connecting to the Network: The new pathway is linked to the existing metabolic network through shared metabolites, such as precursors and downstream products.

Once integrated, the GEM can be used to simulate the metabolic capabilities of the organism under various conditions, providing insights into the physiological roles of this compound.

Kinetic Modeling of this compound Metabolic Pathways and Enzyme Mechanisms

While GEMs provide a stoichiometric representation of metabolism, kinetic models describe the dynamic behavior of metabolic pathways by incorporating reaction rates and enzyme kinetics. mdpi.comnih.gov Developing a kinetic model for a this compound pathway requires detailed information on the kinetic parameters of each enzyme, such as Michaelis-Menten constants (Km) and catalytic rates (kcat). researchgate.net

These models are constructed as a system of ordinary differential equations (ODEs) that describe the change in concentration of each metabolite over time. elifesciences.org The process involves:

Model Formulation: Translating the metabolic network into a set of mathematical equations.

Parameterization: Estimating the kinetic parameters from experimental data or literature.

Simulation: Solving the ODEs to predict the dynamic response of the pathway to changes in substrate concentrations or enzyme activities.

Kinetic models are invaluable for understanding the regulation and control of metabolic fluxes through the this compound pathway. mdpi.com

Bioinformatic Tools for Biosynthetic Gene Cluster Prediction and Analysis

The biosynthesis of many specialized metabolites, including non-proteinogenic amino acids, is often encoded in biosynthetic gene clusters (BGCs). nih.gov BGCs are physically co-located groups of genes on a chromosome that encode the enzymes for a specific metabolic pathway. nih.gov Several bioinformatic tools have been developed to identify and analyze BGCs in genomic data. nih.govfrontiersin.org

Tool Function Key Features
antiSMASH Identifies a wide range of BGCs in bacterial and fungal genomes. nih.govbioinformatics.nlCompares identified clusters to a database of known BGCs to predict the class of the resulting metabolite. bioinformatics.nl
PRISM Predicts the chemical structure of nonribosomal peptides and polyketides from their BGCs. frontiersin.orgCan be used to identify potential novel compounds.
ClusterFinder A probabilistic algorithm that identifies metabolic gene clusters without prior knowledge of signature enzymes. nih.govUseful for discovering novel types of BGCs.

These tools analyze genomic sequences for the presence of key "signature" enzymes, such as non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), which are often involved in the synthesis of unique amino acids. nih.gov By identifying the BGC for this compound, researchers can gain insights into its biosynthetic logic and evolutionary origins.

In Silico Simulations for Predicting Metabolic Perturbations and Flux Distributions

In silico models, including both GEMs and kinetic models, can be used to simulate the effects of genetic or environmental perturbations on the metabolism of this compound. europa.eu By altering the model, for instance by deleting a gene or changing the availability of a nutrient, researchers can predict the resulting changes in metabolic fluxes and metabolite concentrations. elifesciences.org

Furthermore, integrating multi-omics data, such as phosphoproteomics and metabolomics, with computational modeling can provide a more comprehensive understanding of how cellular signaling regulates metabolic networks in response to perturbations. nih.gov For instance, changes in the phosphorylation state of metabolic enzymes in response to an antioxidant like butylated hydroxyanisole can be correlated with changes in metabolite levels, revealing regulatory mechanisms. nih.gov

Applications of 4 Aminobutylalanine in Synthetic Biology and Protein Engineering

Genetic Code Expansion for the Site-Specific Incorporation of 4-Aminobutylalanine

Genetic code expansion is a technology that enables the insertion of ncAAs into specific positions within a protein's sequence. guidetopharmacology.orgnih.gov This is typically achieved by repurposing a codon, most commonly the amber stop codon (UAG), to encode the ncAA. nih.gov Central to this process is the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery. nucleos.comguidetopharmacology.org

The creation of an orthogonal pair specific for this compound is a critical first step for its incorporation into proteins. This involves engineering an aminoacyl-tRNA synthetase (aaRS) that exclusively recognizes this compound and charges it onto an orthogonal tRNA (o-tRNA), which in turn recognizes the reassigned codon. guidetopharmacology.orgwikipedia.org Two primary strategies are employed for developing these specialized aaRSs: rational design and directed evolution.

Rational Design: This approach leverages detailed knowledge of the three-dimensional structure of an existing aaRS. nih.goveasychem.org By analyzing the amino acid binding pocket of a known aaRS, such as the tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS), researchers can computationally model and introduce specific mutations to accommodate the structure of this compound. nih.govwikipedia.org For instance, amino acid residues that would cause steric hindrance with the butyl-amino group of this compound would be replaced with smaller residues to create a complementary pocket. wikipedia.org This method relies on a deep understanding of the molecular interactions that govern substrate specificity. easychem.org

Directed Evolution: This strategy mimics the process of natural selection in the laboratory to evolve new enzyme functions. fishersci.comscribd.com It begins with the generation of a large library of aaRS variants with randomized mutations in the active site. guidetopharmacology.orgscribd.com This library is then subjected to a selection process where only those cells that can successfully incorporate the target ncAA—in this case, this compound—in response to a reporter gene survive. nih.govscribd.com This process can be iterated through multiple rounds to produce highly specific and efficient aaRS variants without requiring prior structural information. fishersci.comwikipedia.org Techniques like Phage-Assisted Continuous Evolution (PACE) can accelerate this process, allowing for hundreds of generations of evolution to rapidly yield highly active and selective synthetases. fishersci.com

A comparison of these two approaches is summarized in the table below.

FeatureRational DesignDirected Evolution
Prerequisite High-resolution crystal structure of the parent enzyme. easychem.orgA robust selection system to link enzyme activity to cell survival. scribd.com
Methodology Site-directed mutagenesis based on computational modeling. wikipedia.orgGeneration of large mutant libraries and iterative selection. guidetopharmacology.org
Advantages Can be faster if structural data is available; less screening required.Does not require prior structural knowledge; can explore a wider mutational landscape. fishersci.comwikipedia.org
Challenges Success is dependent on the accuracy of predictive models.Can be labor-intensive and requires a high-throughput screening method. guidetopharmacology.org

In vitro and cell-free protein synthesis (CFPS) systems offer a powerful and flexible platform for the incorporation of ncAAs like this compound. easychem.orgscribd.com These systems utilize cell extracts or a set of purified recombinant components of the translational machinery to produce proteins in a test tube, bypassing the constraints of a living cell. scribd.com

The open nature of CFPS systems provides several advantages for integrating this compound. Since there is no cell wall to traverse, the delivery of the ncAA to the translational machinery is direct. Furthermore, components of the system can be easily manipulated, allowing for the precise control of reaction conditions and the addition of engineered orthogonal pairs. easychem.org There are two main types of E. coli-based CFPS systems: those based on crude cell extracts (like the S30 system) and those reconstituted from purified components (such as the PURE system).

The general workflow for incorporating this compound in a CFPS system would involve:

Addition of the engineered orthogonal aaRS and tRNA pair specific for this compound.

Supplementing the reaction mixture with this compound.

Providing a DNA template (plasmid or PCR product) that contains a gene of interest with an in-frame amber (UAG) codon at the desired incorporation site. nih.gov

The system would then transcribe and translate the gene, inserting this compound at the UAG codon to produce the modified protein.

Engineering Novel Proteins and Peptides with this compound Residues (Conceptual)

The introduction of this compound can bestow novel functionalities upon proteins and peptides due to the unique chemical properties of its side chain.

The incorporation of this compound into enzymes could lead to the development of novel biocatalysts. The primary amine on the side chain of this compound can act as a nucleophile or a general base, potentially participating directly in catalytic mechanisms. For example, it could be positioned within an active site to facilitate reactions that are not efficiently catalyzed by natural enzymes. Furthermore, this functional group can serve as a chemical handle for the site-specific attachment of cofactors or other moieties, effectively creating new enzymatic functions. By strategically placing this compound residues, it may be possible to alter the substrate specificity or enhance the catalytic efficiency of existing enzymes.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability and bioavailability. The incorporation of ncAAs is a common strategy in the design of peptidomimetics. Including this compound in a peptide sequence could introduce a site for specific chemical modifications or cross-linking. The flexible aminobutyl side chain could also influence the peptide's secondary structure and its interaction with target receptors. For instance, triazole-containing peptidomimetics have shown a range of biological activities, and the amine handle of this compound could be a key site for forming such structures.

Utilization of this compound as a Building Block in Bio-Derived Materials (Conceptual)

The field of materials science is increasingly looking towards bio-based building blocks for the creation of novel polymers with unique properties. Amino acids and their derivatives are attractive monomers for the synthesis of polyamides and other polymers. The bifunctional nature of this compound, containing both a carboxylic acid and two amine groups (the alpha-amino group and the side-chain amino group), makes it a potentially valuable monomer for polymerization. Its incorporation could introduce reactive sites along the polymer backbone, allowing for post-synthesis modifications, cross-linking to enhance material strength, or the attachment of functional molecules. This could lead to the development of new biodegradable and functional materials derived from biological sources.

Evolutionary Perspectives of 4 Aminobutylalanine Metabolism

Phylogenetic Distribution of 4-Aminobutylalanine Biosynthetic Genes and Enzymes

The specific biosynthetic gene cluster (BGC) and the enzymes responsible for producing this compound are not yet well-characterized in the scientific literature. However, the distribution of pathways for other microbial non-proteinogenic amino acids can serve as an instructive model. The biosynthesis of secondary metabolites is often confined to specific lineages or species, a pattern that points to a complex evolutionary history. wikipedia.org

The distribution of these biosynthetic pathways is frequently "patchy," meaning they appear in distantly related species while being absent in closer relatives. This pattern is often the result of horizontal gene transfer (HGT), where genetic material is moved between organisms other than by vertical transmission from parent to offspring. HGT is a significant driver of metabolic innovation in microbes, allowing for the rapid acquisition of novel functions, such as the production of specialized metabolites.

A pertinent example is the biosynthetic pathway for 4-formylaminooxyvinylglycine (FVG), another non-canonical amino acid produced by some strains of Pseudomonas. Genomic studies have revealed that the gvg gene cluster, responsible for FVG synthesis, is found primarily in two groups of Pseudomonas (P. fluorescens and P. syringae) but also appears in select species of Thiomonas, Burkholderia, and Pantoea. This scattered distribution strongly suggests that the entire gene cluster has been transferred horizontally multiple times throughout evolutionary history.

Table 1: Illustrative Phylogenetic Distribution of a Non-Proteinogenic Amino Acid (NPAA) Biosynthetic Gene Cluster (gvg for FVG) This table serves as an example of how a specific NPAA pathway can be patchily distributed across different bacterial genera, a pattern potentially mirrored by the this compound pathway.

GenusSpecies Group / StrainPresence of gvg Gene ClusterImplication
PseudomonasP. fluorescens groupPresent in multiple cladesWidespread within this group, likely subject to HGT
PseudomonasP. syringae groupRestricted to a small subcladeMore limited, potentially more recent acquisition
BurkholderiaSelect strainsPresentEvidence of HGT across different bacterial classes
ThiomonasSelect strainsPresentEvidence of HGT across different bacterial classes
PantoeaP. ananatisPresentEvidence of HGT across different bacterial families

Given this precedent, it is plausible that the biosynthetic genes for this compound also exhibit a scattered phylogenetic distribution, residing in various microbial genomes as a result of HGT events. The core enzymes likely involved would include aminotransferases, which catalyze the final step of transferring an amino group to a keto-acid precursor. nih.gov The evolution of these enzyme families is central to the diversification of amino acid metabolism.

Evolutionary Trajectories of Non-Proteinogenic Amino Acid Pathways

The evolutionary pathways leading to the vast diversity of non-proteinogenic amino acids are distinct from the highly conserved pathways of their proteinogenic counterparts. atlantis-press.com These specialized metabolic routes often emerge from the building blocks of primary metabolism, such as intermediates from the shikimate or tricarboxylic acid (TCA) cycles. atlantis-press.comnih.gov The evolution of these pathways is thought to proceed through several key mechanisms.

One major driver is gene duplication and neofunctionalization . In this process, a gene encoding an enzyme from a primary metabolic pathway is duplicated. One copy retains its original, essential function, freeing the second copy to accumulate mutations. Over time, these mutations can lead to the evolution of a new enzymatic activity (neofunctionalization), enabling the production of a novel compound. This allows for metabolic experimentation without compromising essential cellular functions. The evolution of the phenylpropanoid pathway in plants, for instance, shows how gene families like 4CL have expanded and specialized to produce a wide array of secondary metabolites, including lignin (B12514952) precursors and flavonoids.

Another critical factor is the inherent promiscuity of certain enzymes . Early, primordial enzymes were likely less specific, capable of acting on a range of similar substrates. This "substrate ambiguity" is still observed in many enzyme families, such as aminotransferases. elsevier.es This promiscuity can serve as an evolutionary starting point for the development of new pathways. A slight modification in the substrate or a mutation in the enzyme's active site could lead to the synthesis of a new NPAA. The versatile evolutionary history of aminotransferases likely contributed significantly to the establishment of diverse nitrogen metabolic networks.

Pathways for NPAAs are often assembled as modular biosynthetic gene clusters (BGCs) . biorxiv.org The genes for all the enzymes in a pathway are physically located together on the chromosome. This co-localization facilitates the coordinated regulation of the pathway and, importantly, allows the entire metabolic pathway to be transferred as a single unit via horizontal gene transfer, accelerating its spread and evolution across different species. wikipedia.org

Co-Evolution of this compound Metabolism with Microbial and Host Physiology (Conceptual)

The production of a specialized metabolite like this compound does not evolve in isolation. Its existence is likely tied to a specific function that provides a selective advantage, leading to co-evolutionary dynamics with the producing microbe's own physiology and with other organisms in its environment. oup.comasm.org

Co-evolution with Host Organisms: If the producing microbe is a symbiont, this compound could play a crucial role in the host-microbe relationship. nih.gov

Nutritional Symbiosis: The microbe might synthesize this compound for the host, which may be unable to produce it but requires it for a specific physiological function. This metabolic collaboration would foster interdependence and co-evolution, where the host might evolve specialized transporters or even dedicated cells to accommodate its microbial partner. asm.org

Host Modulation: The compound could act as a signaling molecule , influencing host development or physiology. For instance, it might mimic a host hormone or neurotransmitter, thereby manipulating host processes to the microbe's benefit, such as promoting root growth in a plant host to increase nutrient availability. nih.gov This interaction would drive an "arms race" or a cooperative feedback loop, shaping the evolution of both the microbial biosynthetic pathway and the host's signaling and immune systems. springerprofessional.de

Co-evolution within a Microbial Community: In a complex microbial ecosystem, this compound could mediate microbe-microbe interactions. elsevier.es

Competitive Interactions: It could function as an antimicrobial compound , inhibiting the growth of competing microbes and securing a niche for the producer. This would select for resistance mechanisms in competing microbes and potentially more potent derivatives of the compound from the producer. researchgate.net

Cooperative Interactions (Syntrophy): One microbe might produce this compound, which is then consumed or modified by another member of the community. This metabolic cross-feeding can lead to the evolution of stable, cooperative communities where different species become metabolically codependent. This aligns with the "Black Queen Hypothesis," where organisms lose redundant metabolic functions and rely on their neighbors to provide certain public goods.

Ultimately, the evolutionary trajectory of this compound metabolism is conceptually intertwined with its ecological role. Whether it serves as a private metabolic buffer, a tool for host manipulation, or a weapon in microbial warfare, its synthesis and regulation have been shaped by and, in turn, have shaped the physiology of the organisms with which it interacts. oup.comspringerprofessional.de

Q & A

Q. What are the recommended methods for synthesizing 4-Aminobutylalanine in laboratory settings?

To synthesize this compound, begin by verifying its novelty using databases like SciFinder or Reaxys to confirm its status as a known or novel compound . If novel, design a synthetic route based on analogous amino acid synthesis (e.g., solid-phase peptide synthesis or enzymatic modification). For purification, employ High-Performance Liquid Chromatography (HPLC) with gradient elution, ensuring purity ≥95% as validated by mass spectrometry (MS) . Control reaction conditions (pH, temperature) rigorously to minimize side products.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Compare <sup>1</sup>H and <sup>13</sup>C spectra with predicted chemical shifts for backbone and side-chain protons .
  • Mass Spectrometry (MS) : Confirm molecular weight accuracy (e.g., ESI-MS in positive ion mode) .
  • HPLC : Assess purity via retention time consistency and absence of secondary peaks . Cross-reference data with published standards if available .

Advanced Research Questions

Q. What experimental strategies are effective in studying this compound's role in neurotransmitter pathways?

Design in vitro assays using neuronal cell lines or synaptosome preparations. Key steps:

  • Dose-Response Analysis : Vary concentrations (e.g., 0.1–10 mM) to assess effects on neurotransmitter release (e.g., GABA or glutamate) .
  • Radiolabeling : Use <sup>14</sup>C-labeled this compound to track uptake kinetics .
  • Control Variables : Maintain physiological pH (7.4), temperature (37°C), and ion concentrations to mimic in vivo conditions .
  • Statistical Validation : Apply ANOVA to compare treatment groups and calculate effect sizes .

Q. How can researchers address contradictions in published data on this compound's solubility and stability?

  • Replicate Studies : Reproduce conflicting experiments under identical conditions (e.g., solvent, temperature) to identify methodological discrepancies .
  • Systematic Review : Use databases like PubMed and Web of Science to collate all solubility data, then apply meta-analysis to resolve inconsistencies .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC50 values .
  • Error Analysis : Calculate standard deviation or standard error for triplicate measurements; use error bars in graphs to visualize variability .
  • Hypothesis Testing : Apply Student’s t-test for pairwise comparisons or ANOVA for multi-group analyses .

Q. Which academic databases are most effective for comprehensive literature reviews on this compound?

Prioritize databases with robust Boolean search capabilities:

  • PubMed : For biomedical applications and enzyme interaction studies .
  • Web of Science : For citation tracking and interdisciplinary research .
  • SciFinder : For synthetic pathways and physicochemical properties .
    Avoid Google Scholar due to reproducibility limitations .

Data Contradiction and Reproducibility

Q. How should researchers design experiments to minimize variability in this compound bioactivity assays?

  • Standardized Protocols : Predefine parameters (e.g., cell passage number, incubation time) .
  • Blind Trials : Use double-blinding for treatment allocation and data collection .
  • Negative Controls : Include vehicle-only groups to isolate compound-specific effects .

Q. What steps ensure reproducibility when comparing this compound’s effects across studies?

  • Open Data Sharing : Deposit raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo .
  • Detailed Method Reporting : Follow CHEMDNER guidelines for chemical nomenclature and experimental conditions .
  • Cross-Lab Validation : Collaborate with independent labs to replicate key findings .

Structural and Functional Analysis

Q. How can researchers investigate this compound’s interaction with enzymatic targets (e.g., decarboxylases)?

  • Kinetic Assays : Measure enzyme activity via spectrophotometry (e.g., NADH depletion at 340 nm) .
  • Molecular Docking : Use software like AutoDock to predict binding affinities and active-site interactions .
  • Site-Directed Mutagenesis : Modify candidate residues in the enzyme to validate binding hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.